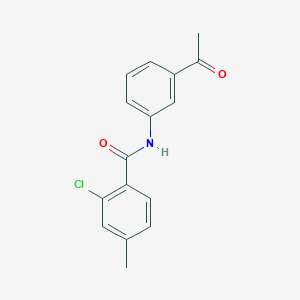![molecular formula C18H19NO4 B5858641 Methyl 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B5858641.png)
Methyl 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate
Vue d'ensemble
Description
Methyl 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate is an organic compound with the molecular formula C18H19NO4 It is a derivative of benzoic acid and contains a phenyl group substituted with a propan-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate typically involves the esterification of 2-aminobenzoic acid with methyl 4-(propan-2-yloxy)phenyl carbonate. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, under controlled temperature and pressure conditions. The reaction can be summarized as follows:
Esterification Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or aminated derivatives
Applications De Recherche Scientifique
Methyl 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-{[4-(propan-2-yloxy)phenyl]amino}acetate
- Methyl 2-{[4-(propan-2-yl)phenoxy]carbonyl}amino)benzoate
Uniqueness
Methyl 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate is unique due to its specific structural features, such as the propan-2-yloxy group and the benzoate ester. These features confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
methyl 2-[(4-propan-2-yloxybenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12(2)23-14-10-8-13(9-11-14)17(20)19-16-7-5-4-6-15(16)18(21)22-3/h4-12H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNARKDPAKVMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B5858561.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5858566.png)


![7-(2-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5858580.png)
![(4-Methylpiperazin-1-yl)[1-(methylsulfonyl)piperidin-4-yl]methanone](/img/structure/B5858592.png)
![1-[(3-Chloro-4-propan-2-yloxyphenyl)methyl]-3-phenylthiourea](/img/structure/B5858605.png)
![1-[[(4-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol](/img/structure/B5858612.png)
![2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide](/img/structure/B5858614.png)
![1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5858645.png)


amine](/img/structure/B5858676.png)
![methyl 3-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]thiophene-2-carboxylate](/img/structure/B5858678.png)
